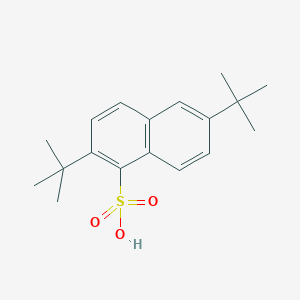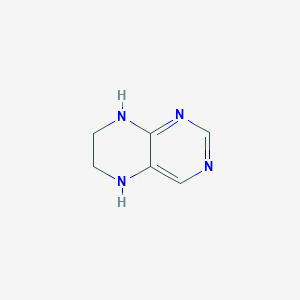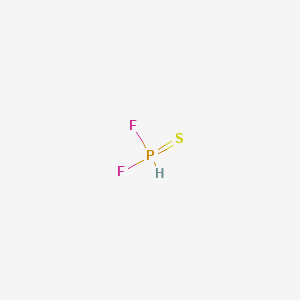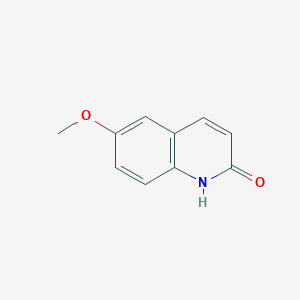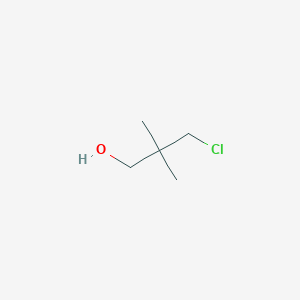
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a chemical compound derived from entagenic acid It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can be synthesized through the esterification of entagenic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
Entagenic acid+Methanol→Entagenic acid methyl ester+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of entagenic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to entagenic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Another alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Entagenic acid and methanol.
Reduction: Corresponding alcohol.
Transesterification: Different ester and methanol.
Wissenschaftliche Forschungsanwendungen
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antibacterial and wound healing properties.
Medicine: Research has shown that entagenic acid methyl ester may have therapeutic potential in treating various diseases due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism by which entagenic acid methyl ester exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen synthase kinase 3-beta, a key enzyme in the Wnt signaling pathway, which is involved in wound healing. The ester binds to the active site of the enzyme, preventing its activity and thereby promoting cell proliferation and tissue regeneration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Found in pineapple oil, has a similar ester structure.
Isopentyl acetate: Found in banana oil, also an ester with a pleasant odor.
Uniqueness
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is unique due to its specific biological activities and potential therapeutic applications. Unlike other esters that are primarily used for their fragrances, entagenic acid methyl ester has shown promising results in scientific research, particularly in the fields of medicine and biology.
Eigenschaften
CAS-Nummer |
13843-95-3 |
|---|---|
Molekularformel |
C31H50O5 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O5/c1-26(2)17-19-18-9-10-21-28(5)13-12-22(32)27(3,4)20(28)11-14-30(21,7)29(18,6)15-16-31(19,25(35)36-8)24(34)23(26)33/h9,19-24,32-34H,10-17H2,1-8H3/t19-,20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
InChI-Schlüssel |
WBQATCAKJVIGKT-ZWNVPWOBSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@@H]([C@@H]5O)O)(C)C)C(=O)OC)C)C)(C)C)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone](/img/structure/B83972.png)
